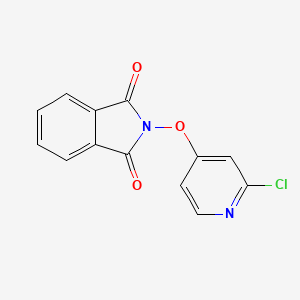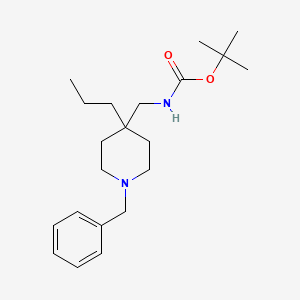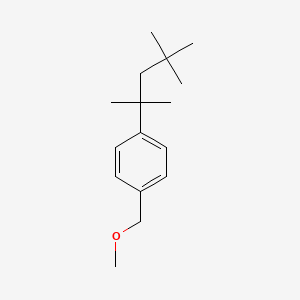
1-(Methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)-: is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a 1,1,3,3-tetramethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxymethyl group can be introduced via a subsequent reaction using methoxymethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halides, amines, basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. They may act as ligands for specific receptors or enzymes, leading to the development of new therapeutic agents.
Industry: In the industrial sector, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl and 1,1,3,3-tetramethylbutyl groups can influence the compound’s binding affinity and specificity. The aromatic benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the bulky substituents can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLPROPYL)-
- BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLHEXYL)-
- BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLOCTYL)-
Comparison: Compared to its similar compounds, BENZENE,1-(METHOXYMETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)- exhibits unique properties due to the specific arrangement and size of its substituents. The 1,1,3,3-tetramethylbutyl group provides a distinct steric hindrance and hydrophobic character, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
87103-12-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-15(2,3)12-16(4,5)14-9-7-13(8-10-14)11-17-6/h7-10H,11-12H2,1-6H3 |
InChI Key |
XRUOGYATRQQQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







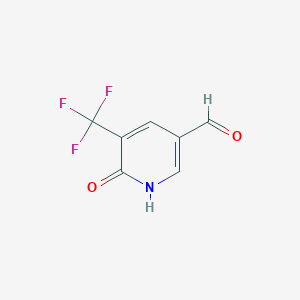
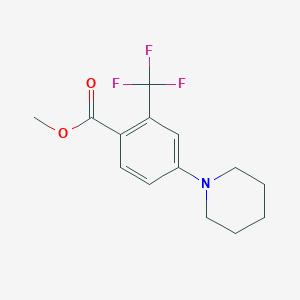

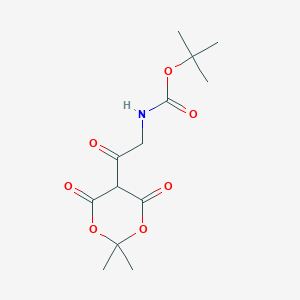
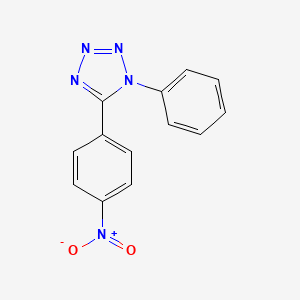
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
